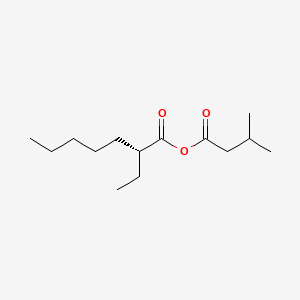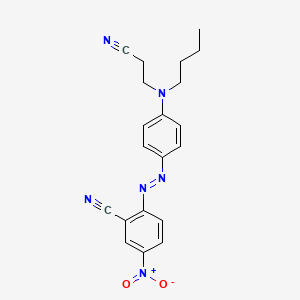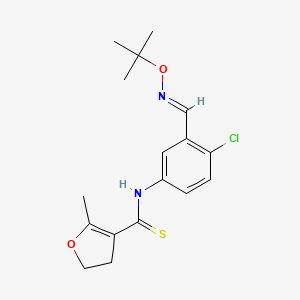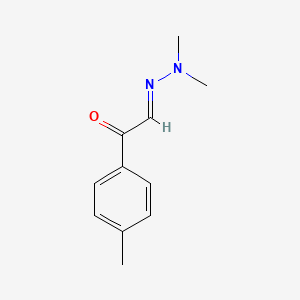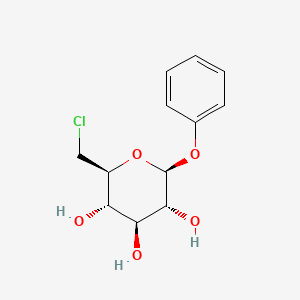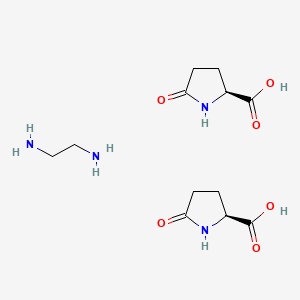
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one is a complex organic compound with the molecular formula C26H16O2S and a molecular weight of 392.469 g/mol . This compound is known for its unique structure, which includes a naphtho-thioxanthene core with methoxy and phenyl substituents. It is used in various scientific research applications due to its interesting chemical properties.
Méthodes De Préparation
The synthesis of 1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one involves several steps. One common synthetic route includes the condensation of appropriate naphthalene derivatives with thioxanthene intermediates under specific reaction conditions . Industrial production methods may involve optimized reaction conditions to maximize yield and purity, including the use of catalysts and controlled temperature and pressure settings.
Analyse Des Réactions Chimiques
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding quinones.
Reduction: Reduction reactions can convert the thioxanthene core to its dihydro form.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one has several scientific research applications:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure makes it a subject of study in biochemical research, particularly in understanding its interactions with biological macromolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role as a pharmacophore in drug design.
Industry: It is used in the development of advanced materials, including organic semiconductors and dyes.
Mécanisme D'action
The mechanism of action of 1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, modulating their activity. The pathways involved may include signal transduction cascades and metabolic pathways, depending on the specific biological context .
Comparaison Avec Des Composés Similaires
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)thioxanthen-3-one can be compared with other similar compounds, such as:
1-Methoxy-2-phenyl-3H-naphtho(2,1,8-mna)xanthen-3-one: This compound lacks the sulfur atom present in the thioxanthene core, leading to different chemical properties and reactivity.
3-Methoxy-2-phenyl-1H-naphtho(2,1,8-mna)thioxanthen-1-one: This is a positional isomer with different substitution patterns on the naphtho-thioxanthene core.
The uniqueness of this compound lies in its specific substitution pattern and the presence of the thioxanthene core, which imparts distinct chemical and biological properties.
Propriétés
Numéro CAS |
35826-82-5 |
|---|---|
Formule moléculaire |
C26H16O2S |
Poids moléculaire |
392.5 g/mol |
Nom IUPAC |
15-methoxy-14-phenyl-8-thiapentacyclo[10.6.2.02,7.09,19.016,20]icosa-1(19),2,4,6,9,11,14,16(20),17-nonaen-13-one |
InChI |
InChI=1S/C26H16O2S/c1-28-26-19-12-11-17-16-9-5-6-10-20(16)29-21-14-13-18(23(19)24(17)21)25(27)22(26)15-7-3-2-4-8-15/h2-14H,1H3 |
Clé InChI |
AEJVUKBFJZTFCE-UHFFFAOYSA-N |
SMILES canonique |
COC1=C(C(=O)C2=CC=C3C4=C(C=CC1=C24)C5=CC=CC=C5S3)C6=CC=CC=C6 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-[[Butyl(2-hydroxyethyl)amino]methyl]-1,2-benzisothiazol-3(2H)-one](/img/structure/B12690924.png)


